Isoguanine, also known as isoGuanine, is a nucleobase that is structurally related to guanine. It is classified as an unnatural nucleoside and has garnered interest due to its potential applications in biochemistry and molecular biology. Isoguanine is not typically found in natural DNA but can be synthesized for various experimental purposes. Its unique properties allow it to participate in nucleic acid interactions, which can be exploited in scientific research.
Isoguanine is derived from the purine base guanine and belongs to the class of nucleobases. It is classified as a modified purine due to its structural differences from guanine. The compound has been studied for its incorporation into nucleic acids and its behavior in biochemical reactions, particularly those involving nucleic acid synthesis and hybridization.
The synthesis of isoguanine has evolved over the years, with various methods reported in the literature. Notable synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques such as HPLC are crucial for isolating the final product from reaction mixtures.
Isoguanine features a purine ring structure similar to guanine but with distinct functional groups that alter its hydrogen bonding capabilities. The molecular formula of isoguanine is C_5H_6N_4O, and its structure includes:
The melting point and solubility characteristics of isoguanine can vary based on its form (free base vs. nucleoside). Detailed spectroscopic data (e.g., NMR, IR) are essential for confirming its structure during synthesis.
Isoguanine participates in various chemical reactions typical of nucleobases:
Reactions involving isoguanine often require specific catalysts or conditions (e.g., acidic or basic environments) to facilitate desired transformations.
Isoguanine's mechanism of action primarily revolves around its ability to form hydrogen bonds with complementary bases during nucleic acid hybridization. This property allows it to substitute for guanine in certain contexts, influencing the stability and specificity of nucleic acid structures.
Studies have shown that isoguanine forms stable complexes with cytidine, comparable to traditional guanine-cytosine pairs, which may have implications for designing nucleic acid-based therapeutics .
Isoguanine has several scientific applications:
Isoguanine (C₅H₅N₅O), also termed 2-hydroxyadenine or 6-amino-1,9-dihydro-2H-purin-2-one, is a purine base isomer of guanine. Its structural distinction lies in the transposition of functional groups: a carbonyl group at the C2 position and an amino group at C6 (purine numbering system), contrasting with guanine’s C2-amino and C6-carbonyl arrangement [2] [4]. This subtle alteration profoundly impacts its chemical behavior, including tautomeric equilibria and hydrogen-bonding capabilities. Isoguanine predominantly exists in the lactam tautomer (6-aminopurin-2-one), though lactim (6-aminopurin-2-ol) and rare zwitterionic forms contribute to its reactivity [4]. The tautomeric preference governs its base-pairing specificity, favoring isocytosine or 1-methylcytosine in unnatural genetic systems like hachimoji DNA/RNA [4] [6].
Table 1: Key Structural Properties of Isoguanine vs. Guanine
Property | Isoguanine | Guanine |
---|---|---|
IUPAC Name | 6-Amino-1,9-dihydro-2H-purin-2-one | 2-Amino-1,9-dihydro-6H-purin-6-one |
Carbonyl Position | C2 | C6 |
Amino Position | C6 | C2 |
Dominant Tautomer | Lactam (2-oxo) | Lactam (6-oxo) |
Glycosidic Bond Site | N9 (in nucleosides) | N9 |
pKa (Ionization) | ~8.5 (basic), ~12.5 (acidic) | ~3.2 (acidic), ~9.2 (basic) |
Isoguanine was first synthesized artificially in 1897 by Emil Fischer during systematic explorations of purine derivatives. Initially misidentified as "oxidized adenine," Fischer predicted its eventual discovery in biological systems [2] [4]. Natural isoguanine emerged decades later:
Early synthetic routes relied on classical purine cyclization. A significant advancement came in 2007 with efficient imidazole-to-purine strategies, utilizing resin-bound tetraaminopyrimidine intermediates and microwave-assisted glycosylation [1]. These methods enabled scalable production for structural and functional studies.
Isoguanine occurs sparingly in nature, primarily as the ribonucleoside isoguanosine (crotonoside or 2-hydroxyadenosine):
Biosynthesis pathways remain partially characterized:
Table 2: Natural Occurrence and Biosynthetic Routes of Isoguanine
Source Type | Examples | Form | Proposed Pathway |
---|---|---|---|
Direct Isolation | Croton tiglium seeds | Isoguanosine | Plant secondary metabolism |
Diaulula sandiegensis (sea slug) | Isoguanosine | Uncharacterized marine biosynthesis | |
Oxidative Damage | Mammalian chromatin (in vitro/in vivo) | Free base/nucleoside | Fe²⁺/Cu⁺-H₂O₂ oxidation of adenine |
E. coli DNA/RNA | Free base | γ-ray/ROS-mediated damage |
Isoguanine’s role in prebiotic chemistry and early genetic systems is increasingly recognized:
Table 3: Isoguanine in Prebiotic and Evolutionary Contexts
Context | Significance | Evidence |
---|---|---|
Photostability | Rapid decay of UV-excited states prevents degradation under prebiotic UV flux | Femtosecond spectroscopy/quantum calculations [3] [8] |
Base-Pairing Fitness | Stable triple-H-bonded pair with isocytosine; compatible with helical structures | NMR structures of isoG:isoC duplexes [4] |
Hachimoji Systems | Functional component of expanded genetic alphabets | In vitro transcription/translation [4] |
Oxidative Marker | Endogenous DNA/RNA damage product linked to mutagenesis | GC-MS detection in vivo [2] [9] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4